3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains an oxadiazolidinone ring substituted with fluorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with diphenyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 4-(4-Fluorophenyl)-2-phenyl-1,3-oxazole
- 3-(4-Fluorophenyl)-5-phenyl-1,2,4-triazole
Uniqueness
3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific substitution pattern and the presence of the oxadiazolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .
Properties
Molecular Formula |
C20H15FN2O2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C20H15FN2O2/c21-16-13-11-15(12-14-16)19-22(17-7-3-1-4-8-17)20(24)25-23(19)18-9-5-2-6-10-18/h1-14,19H |
InChI Key |
RAOINHTZOICECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.